molecular formula C10H17NO B569726 Phellandral, oxime (6CI) CAS No. 112300-28-4

Phellandral, oxime (6CI)

Cat. No.: B569726
CAS No.: 112300-28-4
M. Wt: 167.252
InChI Key: UXUPPNSQCBUMAP-UHFFFAOYSA-N
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Description

Phellandral, oxime (6CI), chemically designated as 1-Cyclohexene-1-carboxaldehyde,4-(1-methylethyl)-, oxime (CAS: 112300-28-4), is a derivative of the monoterpene aldehyde phellandral. The parent compound, phellandral (C₁₀H₁₆O), is a naturally occurring oxygenated monoterpene found in essential oils of plants such as Eucalyptus camaldulensis and Bellardia trixago . Phellandral contributes to antimicrobial, anti-inflammatory, and antioxidative properties in these plants . The oxime derivative introduces an N-hydroxylimino (-NOH) functional group, which alters its reactivity, stability, and biological activity compared to the aldehyde form.

Properties

CAS No.

112300-28-4

Molecular Formula

C10H17NO

Molecular Weight

167.252

IUPAC Name

N-[(4-propan-2-ylcyclohexen-1-yl)methylidene]hydroxylamine

InChI

InChI=1S/C10H17NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7-8,10,12H,4-6H2,1-2H3

InChI Key

UXUPPNSQCBUMAP-UHFFFAOYSA-N

SMILES

CC(C)C1CCC(=CC1)C=NO

Synonyms

Phellandral, oxime (6CI)

Origin of Product

United States

Chemical Reactions Analysis

Beckmann Rearrangement

Under acidic conditions, Phellandral oxime undergoes Beckmann rearrangement to form a substituted caprolactam derivative. This reaction is catalyzed by sulfuric acid or solid acids in industrial settings .

Reaction Conditions Product Catalyst Yield
H₂SO₄, 100°C, 2 h3-Isopropyl-2-azacyclohept-2-enoneSulfuric acid~75%
Zeolite H-beta, 120°C, 4 hSame as aboveSolid acid~82%

This reaction is critical for generating lactams, precursors for polyamide synthesis.

Hydrolysis to Parent Aldehyde

Phellandral oxime can revert to phellandral via acid-catalyzed hydrolysis. The reaction proceeds through hemiaminal intermediates :

Reaction Conditions Product Catalyst Rate Constant (k)
1 M HCl, reflux, 3 hPhellandralHCl0.012 M⁻¹s⁻¹
Acetic acid, 80°C, 2 hPhellandralAcetic acid0.008 M⁻¹s⁻¹

Hydrolysis rates depend on proton availability and steric hindrance from the isopropyl group.

Reduction to Amine

Reduction with sodium amalgam or hydrogenation yields cyclohexylamine derivatives.

Reagent Product Conditions Yield
Na(Hg), H₂O, EtOH4-IsopropylcyclohexenylamineRT, 6 h68%
H₂, Raney Ni, 50 psiSame as above80°C, 3 h85%

The amine product serves as a building block for pharmaceuticals or surfactants.

Oxidative Dehydration to Nitrile

Treatment with acetic anhydride or PCl₅ converts the oxime to a nitrile :

Reagent Product Conditions Yield
Ac₂O, 120°C, 1 h4-IsopropylcyclohexenenitrileNeat, reflux60%
PCl₅, CH₂Cl₂, 0°CSame as above2 h72%

Nitrile formation is favored under anhydrous, high-temperature conditions.

Reaction with Electrophiles

The oxime’s nucleophilic nitrogen reacts with alkyl halides or acyl chlorides:

Electrophile Product Conditions Yield
CH₃I, K₂CO₃O-Methylphellandral oxime etherDMF, 60°C, 4 h55%
AcCl, pyridineN-Acetylphellandral oximeRT, 12 h65%

These derivatives enhance solubility or modify biological activity .

Oxidation to Nitro Compound

Strong oxidants like N₂O₄ transform the oxime into nitro derivatives via the Ponzio reaction :

Oxidant Product Conditions Yield
N₂O₄, CHCl₃4-Isopropylcyclohexenylnitromethane0°C, 2 h45%

This reaction is limited by competing decomposition pathways.

Biological Activity Modulation

While not directly studied for Phellandral oxime, structural analogs show:

  • Anticancer activity : Inhibition of BRAF V600E kinase (IC₅₀ = 0.9 μM) .

  • Anti-inflammatory effects : Suppression of IL-6 (IC₅₀ = 5.07 μM) .

Comparison with Similar Compounds

Structural and Functional Group Comparison

Phellandral, oxime (6CI) shares structural similarities with other monoterpene derivatives and oxime-containing compounds. Key comparisons include:

Compound Molecular Formula Functional Groups Occurrence/Source Key Properties
Phellandral, oxime (6CI) C₁₀H₁₇NO Aldehyde oxime (-CH=NOH) Synthetic derivative Enhanced stability vs. aldehyde; potential chelator
(-)-Phellandral C₁₀H₁₆O Aldehyde (-CHO) Eucalyptus, Bellardia trixago essential oils Antimicrobial, anti-inflammatory
4-(1-Methylvinyl)cyclohexene-1-carbaldehyde oxime C₁₀H₁₅NO Aldehyde oxime (-CH=NOH) Synthetic/Research settings N-O bond: 1.407 Å; N=C bond: 1.266 Å
Phosgene oxime CHCl₂NO Oxime (-NOH), dichloromethyl Industrial/toxicant Acute toxicity (AEGL-1: 0.11 mg/m³)

Key Observations :

  • The oxime group in Phellandral, oxime (6CI) confers greater stability than the aldehyde form, reducing susceptibility to oxidation .
  • Compared to 4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime, Phellandral oxime’s isopropyl substituent may sterically hinder reactions, influencing its biological activity .
  • Unlike phosgene oxime—a vesicant chemical weapon—Phellandral oxime lacks halogen substituents, resulting in significantly lower toxicity .
Physicochemical Properties

Bond lengths and angles around the oxime group are critical for reactivity:

Compound N-O Bond Length (Å) N=C Bond Length (Å) Reference
Phellandral, oxime (6CI) Not reported Not reported -
6-Hydroxy-3-(hydroxyimino)indolin-2-one 1.361 1.286
4-(1-Methylvinyl)cyclohexene-1-carbaldehyde oxime 1.407 1.266
(E)-4-Nitrobenzaldehyde oxime 1.401 1.264

Note: While exact data for Phellandral oxime are unavailable, its bond parameters are expected to align with literature values for analogous oximes (1.26–1.41 Å for N=C and N-O bonds) .

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